

# AF430 Maleimide: A Technical Guide to Quantum Yield and Brightness

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

AF430 maleimide is a thiol-reactive fluorescent dye belonging to the coumarin series, structurally identical to Alexa Fluor™ 430.[1][2] This hydrophilic dye is valuable for labeling proteins and other biomolecules containing free thiol groups, particularly within the fields of flow cytometry and fluorescence microscopy.[1][3] A key characteristic of AF430 is its large Stokes shift of 112 nm, which is advantageous for multicolor imaging applications by reducing spectral crosstalk.[3] Its fluorescence is stable over a wide pH range (pH 4 to 10).[3] This guide provides an in-depth overview of the quantum yield and brightness of AF430 maleimide, including detailed experimental protocols and comparative data.

### **Core Photophysical Properties**

The efficiency of a fluorophore is determined by its quantum yield and molar extinction coefficient. The product of these two values determines the dye's brightness, a critical parameter for ensuring signal intensity in fluorescence-based assays.[4]



| Property                         | Value                                   | Reference |
|----------------------------------|---|-----------|
| Quantum Yield (Φ)                | 0.23                                    | [1][5]    |
| Molar Extinction Coefficient (ε) | 15,955 M <sup>-1</sup> cm <sup>-1</sup> | [1][5]    |
| Brightness (Φ x ε)               | 3670 M <sup>-1</sup> cm <sup>-1</sup>   |           |
| Maximum Excitation (λabs)        | 430 nm                                  | [1][5]    |
| Maximum Emission (λem)           | 542 nm                                  | [1][5]    |
| Stokes Shift                     | 112 nm                                  | [3]       |

# **Comparative Brightness of Thiol-Reactive Dyes**

The selection of a fluorescent label often depends on its brightness relative to other available dyes. The following table provides a comparison of the quantum yield and brightness of **AF430 maleimide** with other commonly used thiol-reactive fluorophores.



| Dye                          | Quantum Yield (Ф) | Molar Extinction<br>Coefficient (ε)<br>(M <sup>-1</sup> cm <sup>-1</sup> ) | Brightness (Φ x ε)<br>(M <sup>-1</sup> cm <sup>-1</sup> ) |
|------------------------------|-------------------|--|---|
| AF430 maleimide              | 0.23[1][5]        | 15,955[1][5]   | 3670  |
| Alexa Fluor 488<br>maleimide | 0.92[6]           | 71,000   | 65,320  |
| Alexa Fluor 532<br>maleimide | 0.61[6]           | 81,000   | 49,410  |
| Alexa Fluor 546<br>maleimide | 0.79[6]           | 104,000  | 82,160  |
| Alexa Fluor 555<br>maleimide | 0.10[6]           | 150,000  | 15,000  |
| Alexa Fluor 568<br>maleimide | 0.69[6]           | 91,300   | 62,997  |
| Alexa Fluor 594<br>maleimide | 0.66[6]           | 92,000   | 60,720  |
| Alexa Fluor 647<br>maleimide | 0.33[7]           | 239,000  | 78,870  |

Note: Brightness is calculated as the product of the quantum yield and the molar extinction coefficient.

# Experimental Protocols Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[8] A common and straightforward method for determining this is the relative quantum yield measurement, which compares the fluorescence of the sample to a standard with a known quantum yield.[4][8]



#### Materials:

- Fluorescence spectrometer[4]
- Cuvettes
- AF430 maleimide solution of unknown quantum yield
- Quantum yield standard with known quantum yield in the same solvent (e.g., Rhodamine 6G)[4]
- Solvent (e.g., PBS, pH 7.4)[4]

#### Protocol:

- Prepare a series of dilutions for both the **AF430 maleimide** and the reference standard.
- Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer. It is crucial that the absorbance values are low (typically < 0.1) to avoid inner filter effects.
- Measure the fluorescence emission spectrum of each solution in a fluorescence spectrometer, ensuring the excitation wavelength is the same for both the sample and the standard.[4]
- Integrate the area under the emission curve for each spectrum.
- Plot the integrated fluorescence intensity versus absorbance for both the AF430 maleimide and the standard.
- Calculate the quantum yield of the AF430 maleimide using the following equation[8]:

Φsample = Φstandard \* (msample / mstandard) \* (n2sample / n2standard)

#### Where:

Ф is the quantum yield



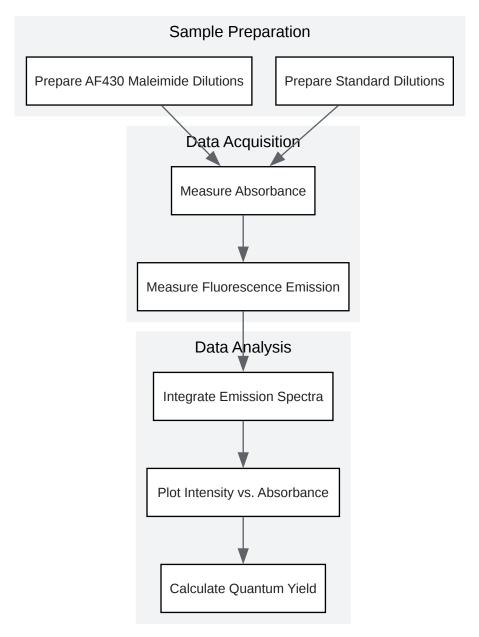




- o m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
- on is the refractive index of the solvent

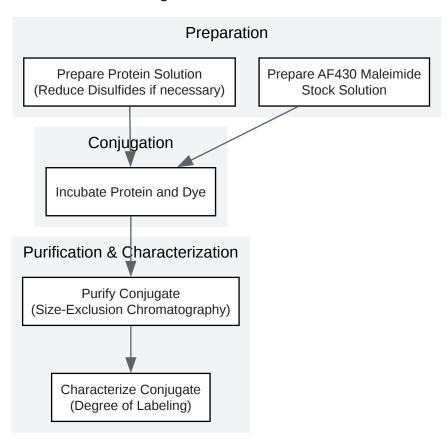


#### Workflow for Relative Quantum Yield Determination



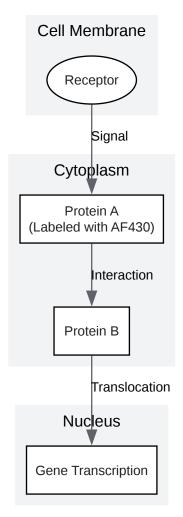


#### Protein Labeling Workflow with AF430 Maleimide





#### Conceptual Signaling Pathway Visualization



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- To cite this document: BenchChem. [AF430 Maleimide: A Technical Guide to Quantum Yield and Brightness]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15340685#af430-maleimide-quantum-yield-and-brightness]

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